Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate
Overview
Description
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is an organic compound with the molecular formula C7H10F2O4 and a molecular weight of 196.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a keto group within its structure. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate typically involves the reaction of ethyl acetoacetate with difluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, at low temperatures to ensure the stability of the intermediate products . The reaction mixture is then subjected to reflux conditions to complete the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process begins with the preparation of the starting materials, followed by their controlled addition to a reaction vessel. The reaction is monitored and maintained at specific temperatures and pressures to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ethyl 4,4-difluoro-3-oxobutanoate.
Reduction: Formation of ethyl 4,4-difluoro-2-methoxy-3-hydroxybutyrate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter metabolic pathways and affect biological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-Difluoro-3-oxobutanoate
- Ethyl 4,4-Difluoro-2-methoxy-3-hydroxybutyrate
- Ethyl 4,4-Difluoro-2-methoxy-3-oxopentanoate
Uniqueness
Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is unique due to the presence of both methoxy and difluoro groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-3-13-7(11)5(12-2)4(10)6(8)9/h5-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQHSHJXFKRQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260451 | |
Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840521-79-1 | |
Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=840521-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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